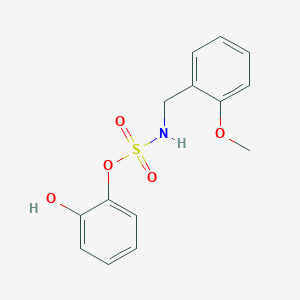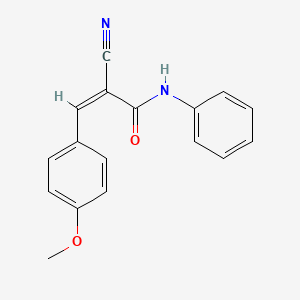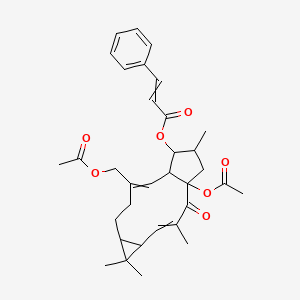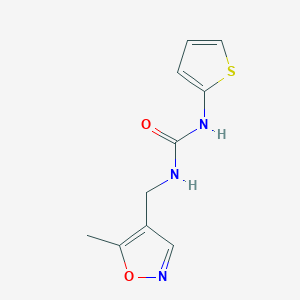
2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate is a chemical compound with the molecular formula C14H15NO5S. It is known for its unique structure, which includes a sulfamate group attached to a hydroxyphenyl and a methoxybenzyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate typically involves the reaction of 2-hydroxyphenylamine with 2-methoxybenzyl chloride in the presence of a sulfamating agent. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate involves its interaction with specific molecular targets and pathways. The sulfamate group can interact with enzymes and proteins, leading to inhibition or activation of certain biological processes. The hydroxyphenyl and methoxybenzyl groups contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxyphenyl-N-(2-chlorobenzyl)sulfamate
- 2-hydroxyphenyl-N-(2-fluorobenzyl)sulfamate
- 2-hydroxyphenyl-N-(2-nitrobenzyl)sulfamate
Uniqueness
2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
(2-hydroxyphenyl) N-[(2-methoxyphenyl)methyl]sulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-19-13-8-4-2-6-11(13)10-15-21(17,18)20-14-9-5-3-7-12(14)16/h2-9,15-16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDWROMBDORHDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)OC2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B2381041.png)
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)
![({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine](/img/structure/B2381044.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2381046.png)
![2-Chlorothiazolo[4,5-b]pyrazine](/img/structure/B2381048.png)


![methyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2381053.png)

![2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2381057.png)


